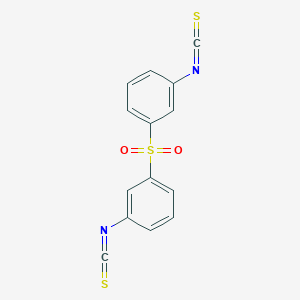
1,1'-Sulfonylbis(3-isothiocyanatobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis(3-isothiocyanatobenzene) is an organic compound with the molecular formula C₁₄H₈N₂O₂S₃. It is characterized by the presence of two isothiocyanate groups attached to a benzene ring, which are further connected by a sulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(3-isothiocyanatobenzene) can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide in the presence of liquid ammonia and zinc peroxide as a desulfurizing agent. This reaction is carried out at room temperature under mild conditions . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent. This reaction is performed under nitrogen protection and mild conditions, yielding high product efficiency .
Industrial Production Methods
Industrial production of 1,1’-Sulfonylbis(3-isothiocyanatobenzene) typically involves large-scale synthesis using the aforementioned methods. The use of zinc peroxide as a desulfurizing agent is preferred due to its efficiency and lower toxicity compared to other desulfurizing agents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfonylbis(3-isothiocyanatobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amine groups.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea derivatives.
Applications De Recherche Scientifique
1,1’-Sulfonylbis(3-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate groups.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanatobenzene) involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and protein modification. The sulfonyl group enhances the compound’s stability and reactivity, making it a potent reagent in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Sulfonylbis(4-isothiocyanatobenzene): Similar structure but with isothiocyanate groups at the para position.
1,1’-Sulfonylbis(3-isocyanatobenzene): Contains isocyanate groups instead of isothiocyanate groups.
1,1’-Sulfonylbis(3-nitrobenzene): Contains nitro groups instead of isothiocyanate groups.
Uniqueness
1,1’-Sulfonylbis(3-isothiocyanatobenzene) is unique due to its specific arrangement of isothiocyanate groups and the presence of a sulfonyl linker. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications, particularly in the synthesis of thiourea derivatives and enzyme inhibitors .
Propriétés
Numéro CAS |
40939-76-2 |
|---|---|
Formule moléculaire |
C14H8N2O2S3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-isothiocyanato-3-(3-isothiocyanatophenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H8N2O2S3/c17-21(18,13-5-1-3-11(7-13)15-9-19)14-6-2-4-12(8-14)16-10-20/h1-8H |
Clé InChI |
ATUCPLJJYLRXIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


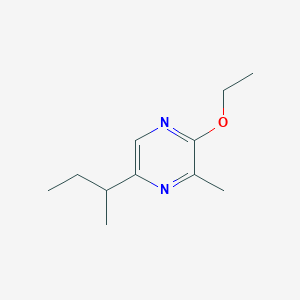
![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)

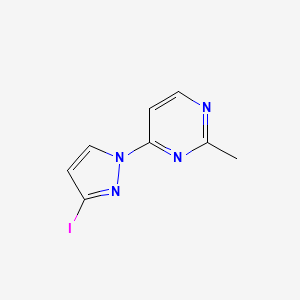

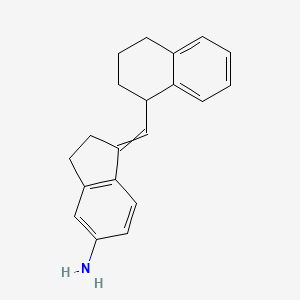
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
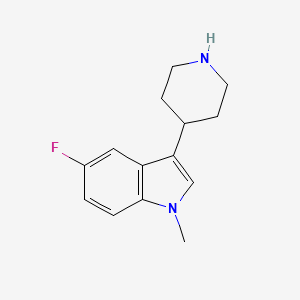
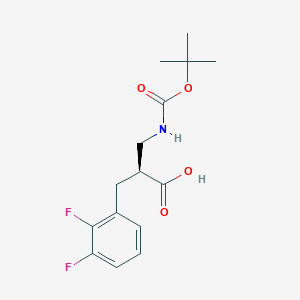
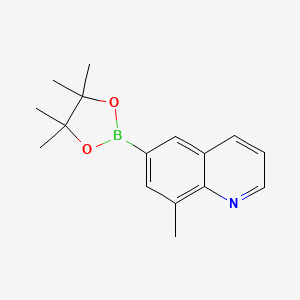
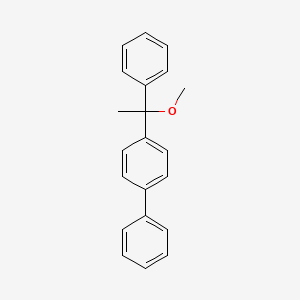
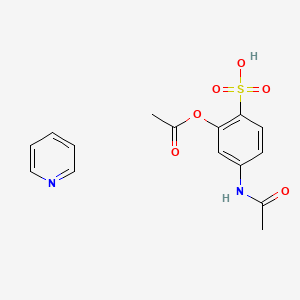
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
